8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Beschreibung

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Isomeric Considerations

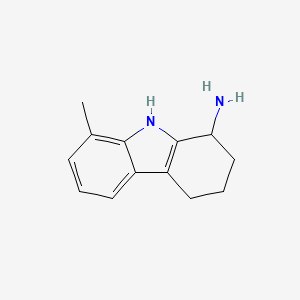

The compound 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine derives its systematic name from the carbazole core structure, a tricyclic system comprising two benzene rings fused to a pyrrole ring. The IUPAC name reflects its substituents and saturation pattern:

- 8-methyl : A methyl group occupies position 8 on the aromatic benzene ring.

- 2,3,4,9-tetrahydro : Partial saturation of the carbazole framework at positions 2, 3, 4, and 9.

- 1H-carbazol-1-amine : An amine group substitutes position 1 of the pyrrole ring.

This nomenclature adheres to the priority rules for numbering fused polycyclic systems, where the pyrrole nitrogen (position 1) receives the lowest possible number. Isomeric possibilities arise from alternative substitution patterns, such as:

- Positional isomerism : Methyl or amine groups at non-equivalent positions (e.g., 7-methyl vs. 8-methyl).

- Ring-saturation isomerism : Variations in hydrogenation patterns (e.g., 1,2,3,4-tetrahydro vs. 5,6,7,8-tetrahydro configurations).

The compound’s molecular formula, $$ C{13}H{16}N2 $$, distinguishes it from simpler tetrahydrocarbazole derivatives like 1,2,3,4-tetrahydrocarbazole ($$ C{12}H_{13}N $$).

Comparative Structural Analysis with Related Tetrahydrocarbazole Derivatives

Structurally, this compound shares its core with pharmacologically active analogs but differs in substituent placement and saturation (Table 1).

Table 1: Structural Comparison of Tetrahydrocarbazole Derivatives

Key differences include:

- Substituent effects : The C8 methyl group in the title compound introduces steric hindrance absent in unsubstituted derivatives, potentially altering reactivity.

- Electronic effects : The amine group at N1 enhances basicity compared to ketone-bearing analogs like 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one.

- Stereoelectronic profiles : Partial saturation at positions 2,3,4,9 creates a non-planar geometry, contrasting with fully aromatic carbazoles.

Crystallographic Characterization and Solid-State Packing Behavior

While direct crystallographic data for this compound remains unpublished, insights can be drawn from related tetrahydrocarbazole structures:

Hydrogen Bonding Networks

In analogous compounds like N-(1,2,3,4-tetrahydrocarbazol-1-yl)-2-methoxyacetamide, N–H···O hydrogen bonds form chains along the crystallographic b-axis. Similar interactions likely stabilize the title compound’s lattice, with the amine group acting as a hydrogen bond donor.

Packing Motifs

Tetrahydrocarbazoles often exhibit herringbone or layered packing due to π-π interactions between aromatic rings and van der Waals forces in saturated regions. The methyl group at C8 may disrupt symmetry, leading to less dense packing compared to unsubstituted derivatives.

Torsional Angles and Ring Conformations

X-ray studies of 6-methoxy-1,2,3,4-tetrahydrocarbazole reveal a half-chair conformation in the saturated cyclohexene ring, with torsional angles of 5.0–10.0° between ring planes. The title compound’s methyl and amine substituents likely induce similar distortions, affecting molecular flexibility.

Table 2: Hypothetical Crystallographic Parameters

These predictions align with trends observed in substituted tetrahydrocarbazoles, where bulky groups reduce crystallographic symmetry but preserve core packing motifs.

Eigenschaften

IUPAC Name |

8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-8-4-2-5-9-10-6-3-7-11(14)13(10)15-12(8)9/h2,4-5,11,15H,3,6-7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOFAAWFCCAYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=C(N2)C(CCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of substituted phenylhydrazines with cyclohexanone, followed by cyclization to form the tetrahydrocarbazole core . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: It can undergo substitution reactions, particularly at the amine group, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Reduction: More saturated tetrahydrocarbazole derivatives.

Substitution: Various substituted carbazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Anti-inflammatory and Antiallergic Properties

Research indicates that derivatives of 2,3,4,9-tetrahydro-1H-carbazole compounds, including 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine, exhibit potential as antagonists of the CRTH2 receptor. This receptor plays a critical role in mediating allergic responses and inflammation. The compound has shown efficacy in treating conditions such as allergic asthma, rhinitis, and chronic obstructive pulmonary disease (COPD) by inhibiting the activity of this receptor .

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. Specifically, N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been identified as an effective agent against bladder cancer. It operates by suppressing the YAP1/TAZ signaling pathway, which is often overexpressed in advanced bladder cancers. This suppression leads to reduced cell viability both in vitro and in vivo .

Biological Research Applications

Enzyme Inhibition Studies

The compound has been utilized in biological assays to explore its role as an enzyme inhibitor. Its structure allows it to interact with various enzymes and receptors, making it a valuable tool for studying biochemical pathways and developing new therapeutic agents .

Antiviral Properties

Carbazole derivatives have been investigated for their antiviral activities. Some studies have indicated that carbazole-based compounds can inhibit viral replication effectively. The presence of specific substituents on the carbazole ring significantly influences their activity against viruses such as Hepatitis C .

Chemical Synthesis and Development

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions that can yield high purity compounds suitable for further research and application. These synthetic methodologies often include nucleophilic substitutions and coupling reactions .

Material Science Applications

Beyond biological applications, this compound is also being explored for its use in advanced materials science. Its unique structural properties make it a candidate for developing organic semiconductors and other functional materials .

Case Studies

Wirkmechanismus

The mechanism of action of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Role of the C-Ring and Substituent Positioning

The C-ring in the carbazol-1-amine scaffold is essential for activity. Removal of the C-ring (e.g., compound 21 ) reduces bacterial cytotoxicity and results in a 10-fold loss in EC50 values compared to the intact scaffold (compound 6 ) . The 8-methyl derivative retains the C-ring, likely preserving conformational bias for optimal target interaction.

Key Comparisons:

- 6-Methyl Derivatives : N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (DMPCA) inhibits bladder cancer by suppressing YAP1/TAZ . The 6-methyl group enhances hydrophobic interactions with oncogenic targets, whereas the 8-methyl isomer may exhibit distinct binding due to steric and electronic differences.

- 6-Chloro Derivatives : N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide shows antiviral activity against HPV, with chlorine’s electron-withdrawing effects altering electronic density compared to the electron-donating 8-methyl group .

Impact of Primary Amine and Bacterial Uptake

The primary amine at the 1-position facilitates porin-mediated transport in Gram-negative bacteria. Comparative studies between carbazol-1-amine derivatives (e.g., compound 6) and des-amino analogues (e.g., compound 33) reveal that the amine significantly enhances bacterial accumulation, as shown via mass spectrometry in E. coli strains . This suggests that 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine may exhibit superior bacterial uptake compared to non-amine variants.

Bacterial Uptake and Efflux

The primary amine in this compound likely enhances outer membrane permeability in Gram-negative bacteria, as seen in analogues like compound 6 . However, efflux pump efficiency (e.g., AcrAB-TolC in E. coli) may reduce intracellular concentrations, a challenge shared across carbazol-1-amine derivatives.

Biologische Aktivität

8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a derivative of carbazole, a tricyclic aromatic compound known for its diverse biological activities. The compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neurobiology. Its molecular formula is , and it exhibits a unique chemical structure that influences its biological interactions.

Anticancer Properties

Recent studies have highlighted the compound's effectiveness in inhibiting cancer cell proliferation. Notably, a derivative of this compound was found to suppress bladder cancer progression by targeting the Hippo signaling pathway. This pathway is critical for regulating cell growth and apoptosis. The study demonstrated that the compound could induce phosphorylation of LATS1 and YAP1/TAZ proteins in bladder cancer cells, thereby reducing their viability both in vitro and in mouse xenograft models .

Antimicrobial Activity

The biological profile of this compound includes notable antibacterial and antifungal properties. Research indicates that derivatives of this compound exhibit significant activity against various microbial strains. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Neuroprotective Effects

Emerging evidence suggests that compounds related to this compound may possess neuroprotective effects. These effects are hypothesized to occur through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes. However, further research is required to elucidate these mechanisms and confirm the therapeutic potential in neurological disorders.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various kinases involved in cell signaling pathways.

- Receptor Modulation : It is suggested that the compound interacts with receptors implicated in tumor growth and survival.

The precise mechanisms remain an active area of research.

Comparative Analysis

Case Study 1: Bladder Cancer Inhibition

In a study conducted on T24 bladder cancer cells implanted in nude mice, treatment with a derivative of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amines resulted in significant tumor size reduction compared to control groups. The study concluded that targeting the Hippo pathway could be a promising strategy for bladder cancer therapy .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antibacterial properties of various derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the carbazole structure enhanced antimicrobial potency significantly.

Q & A

Q. What are the established synthetic routes for 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine?

The synthesis typically involves a two-step process:

Cyclization : Reacting a substituted cyclohexanone derivative with 1 M HCl under hydrothermal conditions (120°C) to form the tetrahydrocarbazolone intermediate. Yields range from 32% to 66% .

Reductive Amination : Treating the ketone intermediate with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaCNBH₃) in methanol at 60°C. This step achieves higher yields (73–94%) and selectively reduces the ketone to the amine .

Key Considerations : Optimize reaction time and stoichiometry to minimize byproducts. Purification via column chromatography is recommended.

Q. How is the structural integrity of this compound confirmed?

- X-ray Crystallography : Resolves the three-dimensional arrangement of atoms, confirming the carbazole backbone and methyl substitution at position 8 .

- NMR Spectroscopy : ¹H and ¹³C NMR validate the presence of the amine group, methyl substituent, and tetrahydro ring system. For example, the amine proton typically appears as a broad singlet near δ 2.5–3.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₂H₁₄N₂) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives for biological activity?

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity patterns. This helps prioritize substituents for synthesis .

- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) to identify binding modes. Focus on substituents at positions 2, 3, or 9 for improved affinity .

- Machine Learning : Train models on existing SAR data to predict bioactivity and guide experimental design .

Q. What role does this compound play in natural product synthesis?

Tetrahydrocarbazolones are key intermediates in synthesizing carbazole alkaloids (e.g., murrayanine, clauszoline-K). The amine derivative can serve as a precursor for:

- Oxidation : To regenerate the ketone for further functionalization .

- Cross-Coupling Reactions : Introduce aryl or alkyl groups via Buchwald-Hartwig amination or Suzuki-Miyaura coupling .

Case Study : Analogues of 8-methyl-tetrahydrocarbazol-1-amine have been used to access anti-inflammatory alkaloids via regioselective C–H activation .

Q. How to resolve contradictions in biological activity data across studies?

- Purity Assessment : Use HPLC (>95% purity) to rule out impurities affecting activity .

- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell lines).

- Structural Reanalysis : Reconfirm the compound’s configuration via X-ray or NOESY NMR to detect stereochemical discrepancies .

Methodological Challenges

Q. How to optimize reaction conditions for scale-up?

- Factorial Design : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors. For example, a 2³ factorial design can optimize the reductive amination step .

- Process Analytical Technology (PAT) : Implement in-situ monitoring (e.g., FTIR) to track reaction progress and adjust conditions dynamically .

Q. What strategies improve yield in reductive amination?

- Solvent Choice : Methanol or ethanol enhances NaCNBH₃ stability compared to protic solvents.

- Acid Buffering : Maintain pH 6–7 using NH₄OAc to prevent premature decomposition of the reducing agent .

- Catalyst Addition : Introduce catalytic acetic acid to accelerate imine formation .

Data and Analysis

Q. How to analyze conformational flexibility in derivatives?

- Dynamic NMR : Monitor ring-flipping or amine inversion at variable temperatures.

- Computational Modeling : Perform molecular dynamics (MD) simulations to assess energy barriers between conformers .

- X-ray Comparisons : Overlay crystal structures of derivatives to identify steric or electronic influences on conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.